![molecular formula C8H5FN2O B581510 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde CAS No. 1246088-60-7](/img/structure/B581510.png)

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a heterocyclic molecule . It has the empirical formula C8H5FN2O and a molecular weight of 164.14 . It is used as a building block in pharmaceuticals .

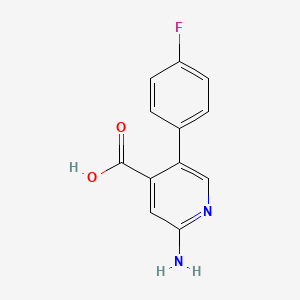

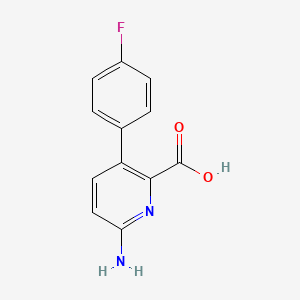

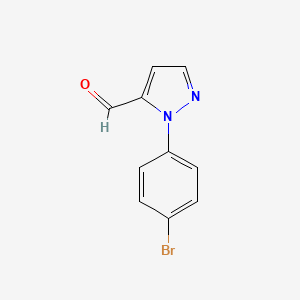

Molecular Structure Analysis

The molecular structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde consists of a pyrrolopyridine core with a fluorine atom at the 5-position and a carbaldehyde group at the 6-position .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde include a molecular weight of 164.14 and an empirical formula of C8H5FN2O . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

1. Fluorinated Pyrrole Derivatives:

A study by Surmont et al. (2009) developed a methodology for the efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, utilizing electrophilic alpha,alpha-difluorination of the imino bond and subsequent aromatization by dehydrofluorination. This approach offers a new pathway toward diverse 3-fluorinated pyrroles, potentially extending to compounds like 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (Surmont et al., 2009).

2. Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives:

El-Nabi (2004) described the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation of tosylhydrazones, utilizing intramolecular 1,3-dipolar cycloaddition. These derivatives demonstrate the versatility of pyrrolopyridine frameworks in constructing complex heterocyclic structures (El-Nabi, 2004).

3. Structural and Spectroscopic Analysis:

The work of Morzyk-Ociepa et al. (2017) focused on the crystal structure, vibrational spectroscopy, and density functional studies of 7-azaindole-3-carboxaldehyde, which shares structural similarities with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. Their findings on the crystal structure and intermolecular interactions provide insights into the stability and electronic properties of similar pyrrolopyridine derivatives (Morzyk-Ociepa et al., 2017).

4. Molybdenum-Mediated Synthesis:

Galenko et al. (2022) highlighted a method for the synthesis of 5-aryl- and 4,5-disubstituted 1H-pyrrole-2,3-diones through the isomerization of isoxazole-5-carbaldehydes mediated by Mo(CO)6. The resulting pyrrole-2,3-diones are useful precursors for 1H-pyrrolo[2,3-b]quinoxalines, indicating potential applications in synthesizing related compounds like 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (Galenko et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit inhibitory action against caix , a carbonic anhydrase enzyme involved in maintaining pH homeostasis in cancer cells .

Mode of Action

It is suggested that similar compounds may interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect the activity of enzymes such as caix , which plays a crucial role in various biochemical pathways, including pH regulation and cell proliferation .

Result of Action

Similar compounds have been found to reduce the migration and invasion abilities of certain cells .

properties

IUPAC Name |

5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-6-3-5-1-2-10-8(5)11-7(6)4-12/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYPXIDCAJUCTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=C(C=C21)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678443 |

Source

|

| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |

CAS RN |

1246088-60-7 |

Source

|

| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol](/img/structure/B581433.png)